2-(4-Octylphenyl)ethyl bromide
Description
2-(4-Octylphenyl)ethyl bromide (C₁₆H₂₅Br) is an alkyl aryl bromide characterized by a phenyl ring substituted with an octyl chain at the para position and an ethyl bromide group at the ortho position. For example, FTY720 (fingolimod hydrochloride), a well-studied immunomodulator, incorporates this group as part of its amino-propanediol backbone . The bromide derivative may serve as a synthetic intermediate or precursor in the preparation of such compounds, leveraging its reactive bromide moiety for further functionalization.
Properties
Molecular Formula |
C16H25Br |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-octylbenzene |
InChI |
InChI=1S/C16H25Br/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17/h9-12H,2-8,13-14H2,1H3 |
InChI Key |
PLDICAWLDKZBFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Octylphenyl)ethyl bromide typically involves the bromination of 2-(4-Octylphenyl)ethanol. This reaction can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Octylphenyl)ethyl bromide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Grignard Reagent Formation and Alkylation
2-(4-Octylphenyl)ethyl bromide serves as a key electrophile in Grignard-mediated alkylation reactions. In the synthesis of 4-octylphenethyl alcohol, it reacts with n-octyl magnesium bromide under anhydrous conditions in tetrahydrofuran (THF) or ether solvents. The reaction proceeds via nucleophilic attack, yielding 4-octylphenethyl alcohol after deprotection (e.g., catalytic hydrogenation with Pd/C in methanol/ethyl acetate) .
Key Data:
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| n-Octyl MgBr | THF | 110–120 | 75 |
| n-Octyl MgCl | THF | 120 | 20 |
The lower yield with MgCl highlights the superior reactivity of bromide-based Grignard reagents in these systems .
Nucleophilic Substitution Reactions
The primary alkyl bromide moiety undergoes SN2 substitution with strong nucleophiles. For example:
-
Hydroxide substitution : Reaction with aqueous NaOH generates 2-(4-octylphenyl)ethanol, a precursor to fingolimod intermediates .
-
Alkoxyde substitution : Methoxide or ethoxide ions yield ether derivatives, though specific yields for this substrate are not explicitly documented in the literature reviewed .
Transition-Metal-Free Cross-Coupling
The compound participates in desulfinative cross-coupling with aryl Grignard reagents under transition-metal-free conditions. For instance, coupling with (4-octylphenyl)magnesium bromide in THF at room temperature produces biaryl derivatives in 72% yield .
Representative Cross-Coupling Results:
| Electrophile | Nucleophile | Solvent | Yield (%) |
|---|---|---|---|
| 2-(4-Octylphenyl)ethyl bromide | 4-Morpholinophenyl MgBr | THF | 80 |
| 2-(4-Octylphenyl)ethyl bromide | 4-Octylphenyl MgBr | THF | 72 |
Steric hindrance and electronic effects significantly influence reaction efficiency .
Elimination Reactions
Under basic conditions (e.g., NaOMe), 2-(4-octylphenyl)ethyl bromide may undergo dehydrohalogenation to form 1-(4-octylphenyl)ethylene. While elimination pathways are less commonly reported for this substrate, competing SN2 mechanisms dominate in polar aprotic solvents .
Oxidation and Functional Group Transformations
After substitution, the ethanol derivative (2-(4-octylphenyl)ethanol) is oxidized to 2-(4-octylphenyl)acetaldehyde using agents like Dess-Martin periodinane (DMP) or TEMPO/NaOCl. This aldehyde is critical in synthesizing sphingolipid analogs such as fingolimod .
Oxidation Conditions:
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dess-Martin Periodinane | Dichloromethane | 0–5 | 83.7 |
| TEMPO/NaOCl | Water/THF | 25 | 85 |
Scientific Research Applications
2-(4-Octylphenyl)ethyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in the preparation of diverse chemical compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine: Derivatives of 2-(4-Octylphenyl)ethyl bromide are explored for their potential pharmacological activities. For example, they can be used in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)ethyl bromide in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the positively charged carbon atom. This process is facilitated by the electron-donating effects of the octyl and phenyl groups, which stabilize the carbocation intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The primary distinction between 2-(4-octylphenyl)ethyl bromide and its analogs lies in functional groups and molecular complexity:
- 2-(4-Octylphenyl)ethyl bromide: The bromide group enhances reactivity in nucleophilic substitution reactions, making it useful in organic synthesis. However, the absence of polar groups (e.g., amino or hydroxyl) limits direct biological interactions .
- FTY720: The amino-propanediol backbone allows phosphorylation by sphingosine kinase 2, enabling agonism at sphingosine-1-phosphate (S1P) receptors. This structural feature is critical for its immunosuppressive effects and PP2A activation .
Pharmacological and Mechanistic Contrasts
- Biological Activity: FTY720 demonstrates potent immunosuppression by sequestering lymphocytes in lymph nodes, a property absent in 2-(4-octylphenyl)ethyl bromide due to the lack of phosphorylatable hydroxyl groups . FTY720 directly activates protein phosphatase 2A (PP2A), counteracting oncogenic signaling in leukemia models .
- Reactivity: The bromide in 2-(4-octylphenyl)ethyl bromide can participate in alkylation reactions, whereas FTY720’s diol and amino groups enable hydrogen bonding and enzymatic interactions .
Data Tables
Table 1: Structural Comparison
Table 2: Pharmacokinetic Properties (FTY720)
| Property | Value/Observation | Reference |
|---|---|---|
| PP2A Activation | Direct interaction, IC₅₀ ~10 nM | |
| S1P Receptor Agonism | EC₅₀ = 0.3–6.3 nM | |
| Half-life | ~6–8 days (in humans) |
Biological Activity
2-(4-Octylphenyl)ethyl bromide, a compound with potential biological significance, has garnered interest within scientific communities for its diverse applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
- Molecular Formula : C16H25Br
- Molecular Weight : 307.29 g/mol
- Structure : The compound features a bromine atom attached to an ethyl group, which is further linked to a phenyl ring substituted with an octyl group.
The biological activity of 2-(4-Octylphenyl)ethyl bromide is primarily mediated through its interaction with various cellular pathways. Key mechanisms include:
- Sphingosine-1-Phosphate (S1P) Receptor Modulation : Similar to its analogs like FTY720, this compound may influence S1P receptors, which play crucial roles in cell signaling related to immune responses and vascular integrity .
- Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines by interfering with nutrient transport systems essential for cancer cell survival .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving 2-(4-Octylphenyl)ethyl bromide and its analogs.
Case Studies
-
Cytotoxicity in Cancer Research :
A study demonstrated that compounds structurally related to 2-(4-Octylphenyl)ethyl bromide showed significant cytotoxic effects on cancer cells by downregulating glucose and amino acid transporters. This mechanism effectively "starves" the cancer cells, leading to their death at concentrations around 2 μM . -
Immunomodulatory Effects :
In vivo studies indicated that the compound could modulate immune responses by acting on S1P receptors, leading to a decrease in T lymphocyte populations. This property suggests its potential use as an immunosuppressant in conditions such as multiple sclerosis .
Future Directions
Research into 2-(4-Octylphenyl)ethyl bromide is still evolving. Future studies should focus on:
- Clinical Trials : Evaluating efficacy and safety in human subjects.
- Mechanistic Studies : Understanding the detailed pathways through which this compound exerts its effects.
- Structural Modifications : Exploring how changes in the chemical structure can enhance or modify its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
